![molecular formula C13H9F4NO3S B14625719 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide CAS No. 55688-23-8](/img/structure/B14625719.png)
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide typically involves the reaction of 4-fluorophenol with 2-bromophenylmethanesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide has been extensively studied for its applications in various scientific fields:
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity or modulation of signaling pathways. The compound’s effects are mediated through its interaction with key molecular targets, including enzymes and receptors involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-bis(trifluoromethanesulfonimide)
- Trifluoromethanesulfonimide
- N-(2-Pyridyl)bis(trifluoromethanesulfonimide)
- Lithium bis(trifluoromethanesulphonyl)imide
Uniqueness
1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide is unique due to its specific combination of trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
55688-23-8 |
|---|---|
Molecular Formula |
C13H9F4NO3S |
Molecular Weight |
335.28 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H9F4NO3S/c14-9-5-7-10(8-6-9)21-12-4-2-1-3-11(12)18-22(19,20)13(15,16)17/h1-8,18H |
InChI Key |
KCBDPCSEFPQVGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


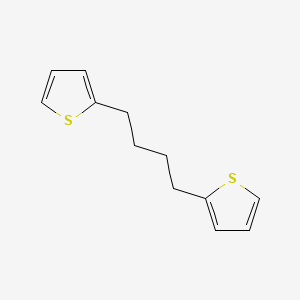
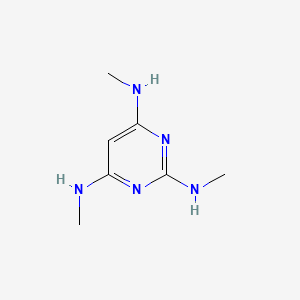
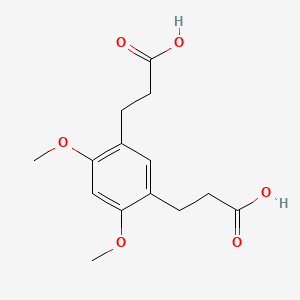
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)
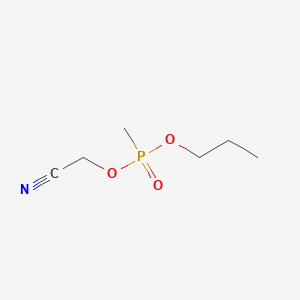
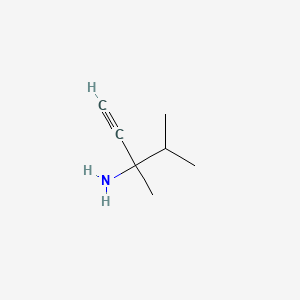
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

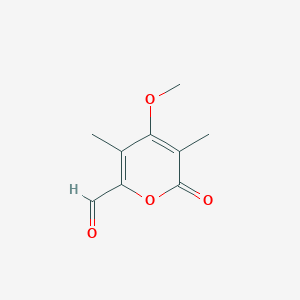

![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)
